molecular formula C20H17FO2S B015506 Sulindac sulfide CAS No. 49627-27-2

Sulindac sulfide

Cat. No. B015506
CAS RN: 49627-27-2
M. Wt: 340.4 g/mol
InChI Key: LFWHFZJPXXOYNR-MFOYZWKCSA-N
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Description

Synthesis Analysis

Sulindac sulfide is produced through the metabolic reduction of sulindac in the body. This process involves the transformation of the sulfoxide moiety of sulindac to the more pharmacologically active sulfide form. Duggan et al. (1977) identified the biologically active form of sulindac, emphasizing the significance of the sulfide metabolite over the sulfone counterpart in terms of biological activity (Duggan, Hooke, Risley, Shen, & Arman, 1977). The enzymatic reduction of sulindac to sulindac sulfide and its reoxidation to sulindac, highlighting the reversible nature of this transformation, is pivotal for its pharmacological effects.

Molecular Structure Analysis

The molecular structure of sulindac sulfide plays a crucial role in its chemical and biological properties. Although specific studies detailing the molecular structure analysis of sulindac sulfide were not found, it's known that the transition from a sulfoxide to a sulfide significantly alters its molecular interactions and stability, affecting its pharmacological activity.

Chemical Reactions and Properties

Sulindac sulfide's chemical reactivity, particularly its ability to undergo various biochemical interactions, is essential for its biological effects. The compound has been shown to induce apoptosis in cancer cells, a process that involves multiple molecular pathways. For example, Huang et al. (2001) demonstrated that sulindac sulfide induces apoptosis through the death receptor pathway, involving caspase 8 and DR5 in colon and prostate cancer cells (Huang, He, Hillman, Rong, & Sheikh, 2001).

Physical Properties Analysis

The physical properties of sulindac sulfide, such as its solubility, melting point, and stability, are crucial for its formulation and therapeutic efficacy. While the specific physical properties were not directly highlighted in the available literature, these characteristics are significant for drug delivery and bioavailability.

Chemical Properties Analysis

The chemical properties of sulindac sulfide, including its reactivity with biological molecules, antioxidative potential, and role in inhibiting inflammatory pathways, are central to its pharmacological profile. Fernandes et al. (2003) explored its scavenging activity against reactive oxygen and nitrogen species, suggesting that the metabolism of sulindac enhances its efficacy (Fernandes, Toste, Lima, & Reis, 2003). This antioxidative property contributes to its anti-inflammatory and anticarcinogenic effects.

Scientific Research Applications

  • Colon Cancer Treatment : Sulindac sulfide suppresses the growth of colon cancer cells by inhibiting cyclooxygenase-2 (COX-2) protein expression and prostaglandin synthase E2 production, impacting tumor suppressor proteins and cell cycle components (Taylor et al., 2000) (Goldberg et al., 1996).

  • Ras Signaling Inhibition : It effectively inhibits Ras-induced malignant transformation and cell proliferation, suggesting its potential as a lead compound for anti-cancer drugs targeting Ras signaling (Herrmann et al., 1998).

  • Apoptosis Induction : Sulindac sulfide induces apoptosis in cancer cells, especially in colon cancer, through mechanisms such as reduced polyamine levels and involvement of death receptor 5 and the caspase 8-dependent pathway (Babbar et al., 2003) (Huang et al., 2001).

  • Anti-inflammatory Properties : Sulindac sulfide's anti-inflammatory properties are enhanced by its reduction in the body, contributing to its potential anti-tumor activity against colorectal cancer (Etienne et al., 2003).

  • Enhancing Scavenging Activity : Its metabolism enhances scavenging activity against reactive oxygen and nitrogen species, contributing to its anti-inflammatory and anticarcinogenic efficacy (Fernandes et al., 2003).

  • Drug-Drug Interactions and Hepatotoxicity : Sulindac and its metabolites, including sulindac sulfide, may cause drug-drug interactions and hepatotoxicity by inhibiting hepatic transport proteins (Lee et al., 2010).

Safety And Hazards

Sulindac sulfide is harmful if swallowed and may cause an allergic skin reaction . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is suspected of damaging fertility or the unborn child . It may cause harm to breast-fed children . It may cause damage to organs through prolonged or repeated exposure .

Future Directions

Sulindac sulfide has been identified as a potential candidate to replace GSIs . It has been investigated for its pharmacological and immunotherapeutic properties in TNBC models in vitro, ex-vivo, and in vivo .

properties

IUPAC Name

2-[(3Z)-6-fluoro-2-methyl-3-[(4-methylsulfanylphenyl)methylidene]inden-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FO2S/c1-12-17(9-13-3-6-15(24-2)7-4-13)16-8-5-14(21)10-19(16)18(12)11-20(22)23/h3-10H,11H2,1-2H3,(H,22,23)/b17-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFWHFZJPXXOYNR-MFOYZWKCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C1=CC3=CC=C(C=C3)SC)C=CC(=C2)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=C(C2=C(/C1=C\C3=CC=C(C=C3)SC)C=CC(=C2)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0049078
Record name Sulindac sulfide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sulindac sulfide

CAS RN

49627-27-2, 32004-67-4
Record name Sulindac sulfide
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulindac sulfide, (Z)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulindac sulfide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-fluoro-2-methyl-1-[[4-(methylthio)phenyl]methylene]-1H-indene-3-acetic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (Z)-5-fluoro-2-methyl-1-[[4-(methylthio)phenyl]methylene]-1H-indene-3-acetic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SULINDAC SULFIDE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5,360
Citations
C Herrmann, C Block, C Geisen, K Haas, C Weber… - Oncogene, 1998 - nature.com
… metabolite sulindac sulfide. We found that sulindac sulfide strongly inhibits Ras induced malignant transformation and Ras/ Raf dependent transactivation. Sulindac sulfide decreases …
Number of citations: 166 0-www-nature-com.brum.beds.ac.uk
GA Piazza, ALK Rahm, M Krutzsch, G Sperl… - Cancer research, 1995 - AACR
… sulindac sulfide and sulfone on the proliferation, differentiation, and apoptosis of HT-29 human colon carcinoma cells. Sulindac sulfide … Neither sulindac sulfide nor sulfone inhibited cell …
Number of citations: 593 aacrjournals.org
H Shirin, JT Pinto, Y Kawabata, JW Soh, T Delohery… - Cancer research, 2001 - AACR
… For comparison, we included the compound sulindac sulfide(SS), because sulindac compounds are well-established colon cancer chemopreventive agents. We found that SAMC, but …
Number of citations: 182 aacrjournals.org
F Etienne, L Resnick, D Sagher, N Brot… - … and biophysical research …, 2003 - Elsevier
… Sulindac is a pro-drug, containing a methyl sulfoxide group, that must be reduced to sulindac sulfide to be active as a COX inhibitor. In the present studies we have developed a simple …
SJ Shiff, L Qiao, LL Tsai, B Rigas - The Journal of clinical …, 1995 - Am Soc Clin Investig
… As sulindac sulfide is considered the active metabolite of sulindac, we elected to use concentrations of sulindac sulfide … A large fraction of sulindac is converted to sulindac sulfide in the …
Number of citations: 557 www.jci.org
Y Takahashi, I Hayashi, Y Tominari, K Rikimaru… - Journal of Biological …, 2003 - ASBMB
… Here we show that sulindac sulfide (SSide) directly acts on γ-secretase and preferentially inhibits the γ 42 -secretase activity derived from the 3-[(3-cholamidopropyl)dimethylammonio]-2…
Number of citations: 260 www.jbc.org
CS Williams, AP Goldman, H Sheng, JD Morrow… - Neoplasia, 1999 - Elsevier
… We observed that sulindac sulfide or sulfone treatment of HCA-7 cells led to inhibition of … Both sulindac sulfide and sulfone inhibited colon carcinoma cell growth and prostaglandin …
E Prade, C Barucker, R Sarkar, G Althoff-Ospelt… - Biochemistry, 2016 - ACS Publications
… the NSAID sulindac sulfide. We find that sulindac sulfide efficiently depletes the pool of toxic oligomers by enhancing the rate of fibril formation. In vitro, sulindac sulfide forms colloidal …
Number of citations: 50 0-pubs-acs-org.brum.beds.ac.uk
S Leite, NM Martins, DJ Dorta, C Curti… - Basic & clinical …, 2006 - Wiley Online Library
… sulindac sulfide caused a significant decrease of Δψ in the cells. In line with this result, only sulindac sulfide … Again in agreement with the above results, sulindac sulfide, but not sulindac …
Y Huang, Q He, MJ Hillman, R Rong, MS Sheikh - Cancer research, 2001 - AACR
… In this report, we demonstrate that sulindac sulfide also engaged the membrane death … in sulindac sulfide-induced apoptosis. Thus, our results demonstrate that sulindac sulfide also …
Number of citations: 141 aacrjournals.org

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